
CID 71381082
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “CID 71381082” is a chemical entity with a unique structure and properties It is known for its applications in various scientific fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of CID 71381082 involves a series of chemical reactions that require specific reagents and conditions. One common synthetic route includes the reaction of a corresponding o-iodobenzamide derivative with potassium selenocyanate, cuprous iodide, 1,10-phenanthroline, and cesium carbonate in dimethylformamide (DMF) under nitrogen protection . The reaction mixture is then extracted with ethyl acetate and washed to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated equipment to ensure consistency and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
CID 71381082 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
CID 71381082 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of CID 71381082 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile.
Comparación Con Compuestos Similares
Similar Compounds
CID 51634: Miglustat, used in the treatment of Gaucher disease.
CID 72599-27-0: Another compound with similar therapeutic applications.
Uniqueness
CID 71381082 is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its distinct reactivity and applications make it a valuable compound in scientific research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it an important subject of study for researchers and industry professionals alike.
Propiedades
Fórmula molecular |
C3H7Br2NSn |
|---|---|
Peso molecular |
335.61 g/mol |
InChI |
InChI=1S/C3H7Br2N.Sn/c1-6(2)3(4)5;/h3H,1-2H3; |
Clave InChI |
PPPCNZUHQQTGTK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(Br)Br.[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


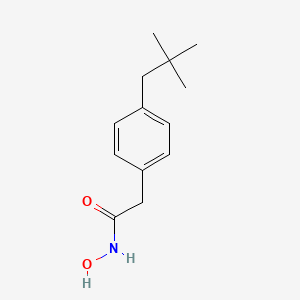

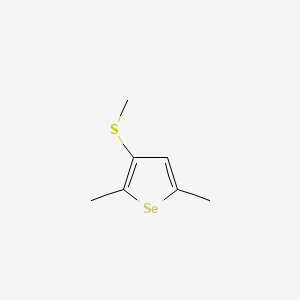
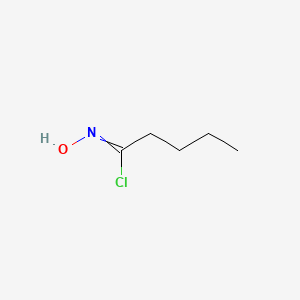
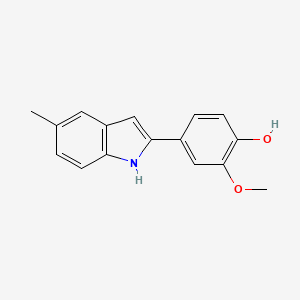
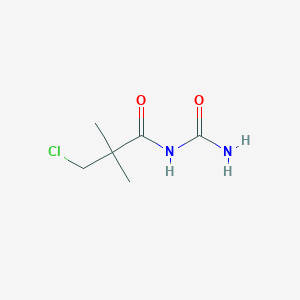

![1-[3-Methyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14511921.png)
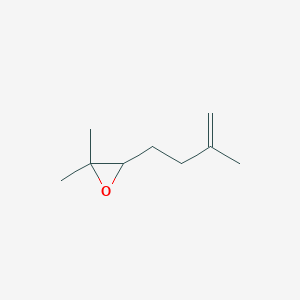
![1-[1-(Dimethylamino)oct-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B14511930.png)
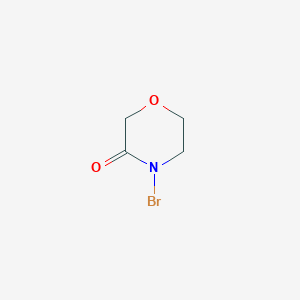
![2-[(Methylsulfanyl)carbonothioyl]hexadecanoic acid](/img/structure/B14511932.png)
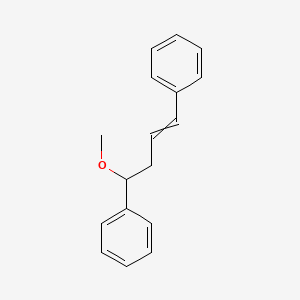
![[6-Bromo-3,4,5-tris(3-methylbutanoyloxy)oxan-2-yl]methyl 3-methylbutanoate](/img/structure/B14511944.png)
